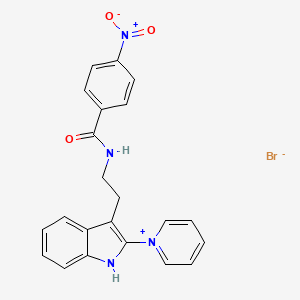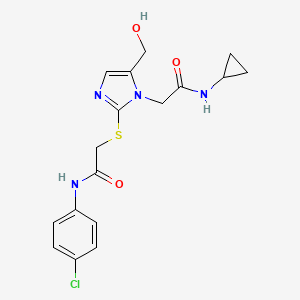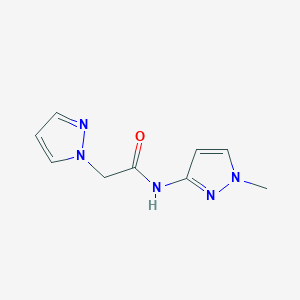
(4-Nitrophenyl)-N-(2-(2-pyridylindol-3-YL)ethyl)formamide, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Nitrophenyl)-N-(2-(2-pyridylindol-3-YL)ethyl)formamide, bromide is a chemical compound that has been widely used in scientific research. It is a synthetic compound that is used in various applications, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthetic Pathways : Research has focused on developing synthetic pathways for compounds with similar structures, emphasizing novel methodologies for achieving complex molecular architectures. For example, the synthesis of N-[2-Benzyloxy-5-(2-oxiranyl)phenyl]formamide demonstrates nitration, benzylation, and bromination steps to obtain key intermediates for further chemical transformations (H. Mereyala & Kalyani Sambaru, 2005).
- Chemical Properties and Reactions : Studies on the chemical properties and reactions of similar compounds provide insights into their reactivity and potential applications. For instance, the study on bromination of 1-(4-nitrophenyl)-2-formylpyrrole explores the reactivity of the nitro group in specific synthetic contexts, indicating how substitutions on the aromatic ring can influence reaction pathways (E. Baum et al., 1982).
Potential Applications
- Medicinal Chemistry : The structural motifs found in these compounds are often explored for their potential in drug development. For example, studies on the synthesis and anticancer assessment of new 2-amino-3-cyanopyridine derivatives highlight the pursuit of novel therapeutic agents (S. Y. Mansour et al., 2021).
- Material Science : Some research investigates the utility of these compounds in material science, such as the synthesis of polymorphs and salts of structurally related compounds for applications in materials with specific physical properties (Prithiviraj Khakhlary & J. Baruah, 2014).
properties
IUPAC Name |
4-nitro-N-[2-(2-pyridin-1-ium-1-yl-1H-indol-3-yl)ethyl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3.BrH/c27-22(16-8-10-17(11-9-16)26(28)29)23-13-12-19-18-6-2-3-7-20(18)24-21(19)25-14-4-1-5-15-25;/h1-11,14-15,24H,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIQVUFEYCICRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3N2)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)-N-(2-(2-pyridylindol-3-YL)ethyl)formamide, bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2583708.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2583716.png)
![N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2583717.png)

![tert-Butyl-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]dimethylsilane](/img/structure/B2583719.png)


![N-[(1-aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B2583725.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2583728.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)
